molecular formula C15H15N3O3S B5813641 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide

カタログ番号 B5813641
分子量: 317.4 g/mol
InChIキー: SGVHJFOABXRLMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system, responsible for recognizing and responding to bacterial lipopolysaccharides (LPS), which can cause sepsis and other inflammatory diseases. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including sepsis, arthritis, and asthma.

作用機序

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide works by inhibiting TLR4 signaling, which is activated by LPS and triggers an inflammatory response. TLR4 signaling involves a complex cascade of intracellular signaling pathways, ultimately leading to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. This compound blocks this signaling by binding to a specific site on TLR4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects related to its inhibition of TLR4 signaling. In animal models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and improve survival in sepsis. This compound has also been shown to reduce joint inflammation and bone destruction in arthritis models, as well as improve lung function in asthma models.

実験室実験の利点と制限

One advantage of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide as a research tool is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This can be particularly useful in studying the role of TLR4 in inflammatory diseases and identifying potential therapeutic targets. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.

将来の方向性

There are several potential future directions for research on N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide and its therapeutic applications. One area of interest is in combination therapy, where this compound could be used in combination with other anti-inflammatory agents to enhance their efficacy. Another area of interest is in exploring the potential use of this compound in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of this compound's action and its potential long-term effects.

合成法

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide is synthesized through a multi-step process, starting with the reaction of 4-aminobenzoic acid with propionyl chloride to form N-propionyl-4-aminobenzoic acid. This compound is then reacted with thionyl chloride to form N-(propionylthio)aniline, which is then reacted with 2-furoic acid to form this compound.

科学的研究の応用

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in inflammatory diseases. In animal models, this compound has been shown to reduce inflammation and improve survival in sepsis, as well as reduce joint inflammation in arthritis. Clinical trials have also shown promising results, with this compound improving lung function in patients with asthma and reducing inflammation in patients with rheumatoid arthritis.

特性

IUPAC Name

N-[3-(propanoylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-13(19)18-15(22)17-11-6-3-5-10(9-11)16-14(20)12-7-4-8-21-12/h3-9H,2H2,1H3,(H,16,20)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVHJFOABXRLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。